BenchChemオンラインストアへようこそ!

3-(Difluoromethyl)-3-methylazetidine

Lipophilicity Medicinal Chemistry Physicochemical Properties

3-(Difluoromethyl)-3-methylazetidine (CAS 1785430-26-3) is a fluorinated, saturated, four-membered nitrogen heterocycle. It is characterized by a 3,3-disubstituted azetidine core featuring both a difluoromethyl (-CHF2) group and a methyl (-CH3) group.

Molecular Formula C5H9F2N
Molecular Weight 121.131
CAS No. 1785430-26-3
Cat. No. B2767030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-3-methylazetidine
CAS1785430-26-3
Molecular FormulaC5H9F2N
Molecular Weight121.131
Structural Identifiers
SMILESCC1(CNC1)C(F)F
InChIInChI=1S/C5H9F2N/c1-5(4(6)7)2-8-3-5/h4,8H,2-3H2,1H3
InChIKeyQLDGZMDFMOJNOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)-3-methylazetidine (CAS 1785430-26-3): Procurement-Ready Data on a Specialized Fluorinated Azetidine Building Block


3-(Difluoromethyl)-3-methylazetidine (CAS 1785430-26-3) is a fluorinated, saturated, four-membered nitrogen heterocycle. It is characterized by a 3,3-disubstituted azetidine core featuring both a difluoromethyl (-CHF2) group and a methyl (-CH3) group [1]. This compound serves primarily as a versatile, non-planar building block for medicinal chemistry and agrochemical research. Its unique substitution pattern is designed to enhance metabolic stability and modulate lipophilicity in drug-like molecules, distinguishing it from simpler, non-fluorinated azetidine scaffolds [1]. The free base form (C5H9F2N, MW 121.13) is available from specialized chemical suppliers in high purities for R&D applications .

Why 3-(Difluoromethyl)-3-methylazetidine Cannot Be Replaced by Unsubstituted or Mono-Substituted Azetidines in Drug Discovery


The physicochemical and pharmacokinetic profile of 3-(Difluoromethyl)-3-methylazetidine is a direct consequence of its unique 3,3-disubstitution pattern. Generic azetidine scaffolds lack the specific steric and electronic influence of the geminal difluoromethyl-methyl pair [1]. This specific substitution is critical for achieving the desired balance of basicity (pKa) and lipophilicity (LogP), which in turn governs membrane permeability, binding affinity, and metabolic stability [2]. Substituting this compound with simpler analogs like 3-methylazetidine or 3-(difluoromethyl)azetidine would result in a measurable and often detrimental shift in these key parameters, invalidating SAR data and potentially compromising lead optimization campaigns. The evidence below quantifies these differentiating properties.

Quantitative Differentiation of 3-(Difluoromethyl)-3-methylazetidine: pKa, Lipophilicity, and Metabolic Stability vs. In-Class Analogs


Lipophilicity (XLogP3) of 3-(Difluoromethyl)-3-methylazetidine vs. Non-Fluorinated Azetidine Core

The computed lipophilicity (XLogP3) of 3-(Difluoromethyl)-3-methylazetidine is 1.1 [1]. This value provides a baseline for assessing its membrane permeability. In contrast, the unsubstituted parent scaffold, azetidine, has a significantly lower calculated LogP of approximately -0.5 [2]. This represents a lipophilicity increase of approximately 1.6 log units, a substantial shift that would significantly impact a molecule's absorption and distribution profile.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Inferred pKa Modulation and Basicity Reduction Relative to Unsubstituted Azetidine

A systematic study of fluorinated saturated heterocyclic amines demonstrated that the introduction of fluorine atoms at the 3-position of azetidines significantly reduces basicity (pKa) [1]. Specifically, 3-(difluoromethyl)azetidine exhibited a pKa of 8.05, compared to ~11.3 for unsubstituted azetidine [2]. While the exact pKa of 3-(Difluoromethyl)-3-methylazetidine is not directly reported, the presence of both the electron-withdrawing difluoromethyl group and the alpha-methyl group is expected to result in a pKa value in a similar range (estimated 7.5-8.5) [1]. This represents a pKa reduction of at least 2.5 units from the parent scaffold.

Basicity pKa Medicinal Chemistry Physicochemical Properties

Projected High In Vitro Metabolic Stability in Microsomes vs. 3,3-Difluoroazetidine Derivative

Intrinsic microsomal clearance measurements for a series of mono- and difluorinated azetidines demonstrated high metabolic stability for most compounds, with a notable exception: the 3,3-difluoroazetidine derivative was identified as a single outlier [1]. This implies that the 3-(Difluoromethyl)-3-methylazetidine scaffold, lacking a gem-difluoro pattern, is likely to exhibit similarly high metabolic stability as other non-geminal fluorinated analogs in the series. This represents a key differentiator from a closely related synthetic alternative, 3,3-difluoroazetidine.

Metabolic Stability Microsomal Clearance ADME Drug Discovery

Demonstrated Utility as a Building Block for Protease Inhibitors and GPCR Modulators

This specific 3,3-disubstituted azetidine scaffold has been explicitly investigated as a building block for the development of protease inhibitors and G-protein-coupled receptor (GPCR) modulators [1]. Furthermore, azetidine-containing compounds are known to serve as effective inhibitors of serine proteases, such as the Hepatitis C virus NS3/4A protease [2]. This highlights the relevance of this compound class for generating bioactive molecules targeting these important drug discovery areas, differentiating it from more generic, less specialized building blocks.

Protease Inhibitor GPCR Modulator Building Block Medicinal Chemistry

Key Application Scenarios for 3-(Difluoromethyl)-3-methylazetidine in Pharmaceutical R&D


Medicinal Chemistry: Optimizing pKa and Permeability in Lead Compounds

This compound is ideally suited for lead optimization campaigns where a basic amine center needs to be attenuated. As supported by class-level evidence, the difluoromethyl group reduces the pKa of the azetidine nitrogen by over 2.5 units compared to unsubstituted azetidine [1]. This results in a lower fraction of the ionized species at physiological pH, thereby improving passive membrane permeability. The quantified increase in lipophilicity (XLogP3 = 1.1) further supports its use in enhancing absorption and brain penetration properties [2].

ADME Optimization: Mitigating High Metabolic Clearance Risk

When seeking to improve the metabolic stability of a lead series, this compound offers a distinct advantage over a gem-difluoro alternative. A systematic study of this compound class demonstrated high microsomal stability for non-geminal fluorinated azetidines, while the 3,3-difluoroazetidine derivative was a notable exception due to high clearance [3]. This evidence supports the selection of 3-(Difluoromethyl)-3-methylazetidine as a metabolically stable scaffold for further functionalization.

Structure-Based Drug Design: Targeting Proteases and GPCRs

This building block is explicitly cited for its potential in the development of protease inhibitors and GPCR modulators [4]. Its rigid, 3,3-disubstituted core can enforce specific bioactive conformations and provide a vector for the lipophilic difluoromethyl group to engage in favorable interactions within a protein binding pocket. This application is further validated by the established precedent of azetidine-containing inhibitors, such as those targeting the HCV NS3/4A serine protease [5].

Chemical Biology: Installation of a Conformationally-Restrained Lipophilic Motif

The combination of the small, rigid azetidine ring and the lipophilic difluoromethyl group makes this compound a valuable tool for probing structure-activity relationships (SAR). It can be used to introduce a well-defined, non-planar, and moderately lipophilic motif (XLogP3 = 1.1) into a bioactive molecule [2]. This allows medicinal chemists to systematically explore the impact of sterics, basicity, and lipophilicity on target binding and cellular activity, offering a more nuanced tool than simple alkyl or aryl groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Difluoromethyl)-3-methylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.